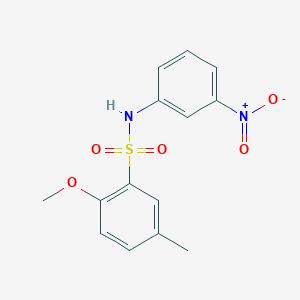![molecular formula C17H27NO B5757177 1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5757177.png)
1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine, also known as TBPB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBPB is a potent activator of a specific type of ion channel, known as TRPV1, which is involved in pain perception and inflammation. In
作用機序
1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine activates TRPV1 channels by binding to a specific site on the channel protein. This binding leads to a conformational change in the protein, which allows ions such as calcium and sodium to enter the cell. The influx of these ions leads to the release of neuropeptides such as substance P and calcitonin gene-related peptide, which inhibit pain signals.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its pain-relieving and neuroprotective effects, this compound has been shown to reduce inflammation and oxidative stress. This compound has also been shown to have anxiolytic and antidepressant effects, possibly due to its ability to activate TRPV1 channels in the brain.
実験室実験の利点と制限
One of the major advantages of 1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine is its high potency and selectivity for TRPV1 channels. This makes it a valuable tool for studying the role of TRPV1 channels in various physiological processes. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine. One area of interest is its potential applications in cancer therapy. This compound has been shown to have anticancer properties in vitro, and further studies are needed to determine its efficacy in vivo. Another area of interest is its potential use as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, further studies are needed to explore the potential side effects of this compound and its safety profile in humans.
In conclusion, this compound, or this compound, is a novel compound that has shown promise for its potential applications in various fields such as pain management, neuroprotection, and cancer therapy. Its high potency and selectivity for TRPV1 channels make it a valuable tool for studying the role of these channels in various physiological processes. Further research is needed to explore its potential applications and safety profile in humans.
合成法
The synthesis of 1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine involves a multi-step process that starts with the reaction of 2-tert-butyl-6-methylphenol with epichlorohydrin to form the intermediate 2-(2-tert-butyl-6-methylphenoxy)ethyl chloride. This intermediate is then reacted with pyrrolidine in the presence of a base to yield this compound. The final product is purified using column chromatography, and its purity is confirmed using various analytical techniques such as NMR and HPLC.
科学的研究の応用
1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine has been extensively studied for its potential applications in various fields such as pain management, neuroprotection, and cancer therapy. In the field of pain management, this compound has been shown to activate TRPV1 channels, leading to the release of neuropeptides that inhibit pain signals. This compound has also been shown to have neuroprotective effects by reducing inflammation and oxidative stress. In addition, this compound has been investigated for its potential anticancer properties, as TRPV1 channels are overexpressed in certain types of cancer cells.
特性
IUPAC Name |
1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-14-8-7-9-15(17(2,3)4)16(14)19-13-12-18-10-5-6-11-18/h7-9H,5-6,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKGKNLSWBIJOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C)C)OCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5757097.png)



![3-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]acrylamide](/img/structure/B5757115.png)


![2-(4-fluorophenyl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5757149.png)
![4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5757153.png)


![N-methyl-N-[(4-methylphenyl)sulfonyl]-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B5757169.png)

![2-(2,3-dichlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5757185.png)
